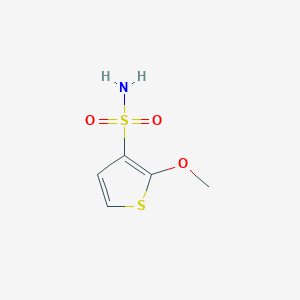

2-Methoxythiophene-3-sulfonamide

Description

Properties

IUPAC Name |

2-methoxythiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZQWMWVESTUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Methoxythiophene 3 Sulfonamide

Reactivity Profile of the Sulfonamide Moiety in 2-Methoxythiophene-3-sulfonamide

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and a versatile handle in organic synthesis. Its reactivity in this compound is primarily centered around the nitrogen atom and the sulfur-nitrogen bond.

N-Functionalization Reactions: Alkylation, Acylation, and Arylation

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and a dissociable proton, allowing it to undergo various N-functionalization reactions.

Alkylation: The sulfonamide nitrogen can be alkylated under various conditions. A common method involves reaction with trichloroacetimidates in refluxing toluene, which proceeds without the need for an external acid or base catalyst. masterorganicchemistry.com This thermal alkylation is generally effective, although yields can be influenced by steric hindrance, with less substituted sulfonamides often providing better results. masterorganicchemistry.com The use of 2-(trimethylsilyl)ethanesulfonamide (B144012) as an alkylation partner is particularly noteworthy as the resulting product can be deprotected to the corresponding amine under mild fluoride (B91410) treatment. masterorganicchemistry.com

Acylation: Acylation of the sulfonamide nitrogen can be achieved through coupling with carboxylic acids or their derivatives. For instance, a common synthetic route for related N-acylsulfonamides involves the coupling of a sulfonamide with an appropriate acid using peptide coupling reagents like 1,1,1-Triprop-2-yl-oxodipropan-2-ylium-bis(tetrafluoroborate) (T3P). masterorganicchemistry.com This transformation converts the primary sulfonamide into a more complex N-acylsulfonamide derivative.

Arylation: N-Arylation of sulfonamides is a less common transformation compared to alkylation and acylation. However, methods for the arylation of the sulfur atom, which involve N-S bond cleavage, are more established. Visible light-mediated protocols, for example, can achieve the arylation of sulfonamides with boronic acids to form diaryl sulfones. acs.org These reactions often proceed in the presence of a base like cesium fluoride (CsF) and are tolerant of various functional groups. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Trichloroacetimidates, Toluene, Reflux | N-Alkylsulfonamide | masterorganicchemistry.com |

| Acylation | Carboxylic Acid, T3P Coupling Agent | N-Acylsulfonamide | masterorganicchemistry.com |

| Arylation | Boronic Acid, CsF, Blue LED, 1,4-Dioxane | Diaryl Sulfone (via N-S cleavage) | acs.org |

Role as a Nucleophile or Electrophile Under Specific Conditions

The sulfonamide moiety in this compound exhibits dual reactivity, capable of acting as either a nucleophile or an electrophile depending on the reaction conditions and the reacting partner.

As a Nucleophile: The nitrogen atom of the primary sulfonamide is nucleophilic. In its deprotonated form (sulfonamidate anion), its nucleophilicity is enhanced, facilitating reactions like alkylation and acylation as described above. masterorganicchemistry.commasterorganicchemistry.com

As an Electrophile: The sulfur atom of the sulfonamide is electron-deficient and serves as an electrophilic center. This electrophilicity is exploited in reactions involving the cleavage of the sulfur-nitrogen (S-N) bond. For instance, in visible light-mediated reactions with boronic acids, the sulfonamide effectively acts as a source of a sulfonyl radical after the N-S bond is broken, which then couples with the boronic acid. acs.org Similarly, in desulfitative Heck-type reactions, N-methoxy aryl sulfonamides generate an aryl radical via desulfonylation, which then participates in palladium-catalyzed coupling. ambeed.com This highlights the potential for the sulfonamide group to serve as a precursor to sulfonyl-containing compounds through electrophilic pathways.

Reactivity of the Thiophene (B33073) Ring System in this compound

The thiophene ring is an electron-rich aromatic system, and its reactivity in this compound is significantly influenced by the electronic effects of the methoxy (B1213986) and sulfonamide substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the thiophene ring is determined by the directing effects of the existing substituents.

2-Methoxy Group (-OCH₃): The methoxy group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the ring. It directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C3 position is already substituted, its primary directing influence is towards the C5 position.

3-Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a deactivating group due to its -I (inductive) and -M effects, withdrawing electron density from the ring. It directs incoming electrophiles to the meta (C5) position relative to itself.

Both substituents cooperatively direct electrophilic attack to the C5 position. The strong activating effect of the methoxy group at C2 makes the C5 position the most electron-rich and sterically accessible site for electrophiles. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Vilsmeier-Haack formylation are expected to occur with high regioselectivity at the C5 position. chemistrysteps.comwikipedia.orgyoutube.comorganic-chemistry.org For instance, the Vilsmeier-Haack reaction, which uses a weak electrophile, typically requires electron-rich aromatic compounds to proceed, making the activated thiophene ring a suitable substrate. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Potential and Ring Transformations

While thiophenes are generally electron-rich and less susceptible to nucleophilic aromatic substitution (SNAr) than electron-poor aromatics, the presence of strong electron-withdrawing groups can facilitate such reactions. In the case of this compound, the sulfonamide group at C3 provides some electron-withdrawing character.

Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X can be a sulfonyl group), show that SNAr reactions are viable. wikipedia.org In these reactions, a nucleophile attacks the C2 position, leading to the displacement of the methoxy group. The reaction proceeds through a stepwise addition-elimination mechanism, forming a zwitterionic intermediate. wikipedia.org The presence of an additional strong electron-withdrawing group, typically at the C5 position (e.g., a nitro group), is generally required to sufficiently activate the ring for the SNAr reaction to proceed efficiently. wikipedia.org Without such activation, the barrier to reaction is significantly high.

Metal-Mediated Cross-Coupling Reactions at the Thiophene Core

The thiophene core of this compound can participate in various metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the thiophene ring, for example, by introducing a halogen at a specific position.

Suzuki Cross-Coupling: A mild and practical protocol for the Suzuki cross-coupling of unprotected thienylsulfonamides with organotrifluoroborates has been developed. chemistrysteps.com This method allows for the arylation and heteroarylation of the thiophene ring without the need for protecting the sulfonamide nitrogen. This tolerance for the unprotected sulfonamide makes the synthesis of complex biaryl structures more efficient. chemistrysteps.com

Direct Arylation: Direct C-H arylation offers an alternative to traditional cross-coupling by avoiding the pre-functionalization step. Methodologies for the direct arylation of thiophene derivatives with aryl bromides have been successfully implemented using palladium catalysts. youtube.com These reactions can be performed in flow systems, which can improve efficiency and scalability. The regioselectivity of direct arylation on substituted thiophenes is a key consideration, with the electronic nature of the substituents playing a crucial role. For 2-substituted thiophenes, arylation typically occurs at the C5 position. youtube.com

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Suzuki Coupling | Pd Catalyst, Organotrifluoroborates | Tolerates unprotected sulfonamide; forms biaryl compounds. | chemistrysteps.com |

| Direct Arylation | Pd Catalyst, Aryl Bromide, Base | C-H activation avoids pre-functionalization; regioselective. | youtube.com |

Influence of the Methoxy Group on this compound Reactivity

The methoxy group at the 2-position of the thiophene ring profoundly shapes the reactivity of this compound through a combination of electronic and steric effects. These factors can either enhance or impede reaction rates and determine the regioselectivity of chemical transformations.

Electronic Effects: Resonance and Inductive Contributions

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the thiophene ring through a +M (mesomeric or resonance) effect. This donation of electron density increases the nucleophilicity of the thiophene ring, making it more susceptible to attack by electrophiles. The resonance effect is most pronounced at the ortho and para positions relative to the methoxy group. In the case of 2-methoxythiophene (B42098), this would activate the 3- and 5-positions. However, the presence of the sulfonamide group at the 3-position complicates this picture.

Concurrently, the electronegative oxygen atom exerts an electron-withdrawing -I (inductive) effect, which decreases the electron density of the surrounding atoms. While the resonance effect generally outweighs the inductive effect in aromatic systems, both must be considered to accurately predict reactivity. The interplay of these electronic effects in this compound is crucial for understanding its chemical behavior.

Steric Hindrance and Its Impact on Reaction Outcomes

The physical bulk of the methoxy group can present a significant steric barrier to approaching reagents. This steric hindrance is most pronounced at the adjacent 3-position, where the sulfonamide group is located. For reactions where a reagent needs to access the thiophene ring or the sulfonamide group, the methoxy group can slow down the reaction rate or even prevent the reaction from occurring at that site. This steric congestion can influence the regiochemical outcome of reactions, potentially favoring attack at the less hindered positions of the thiophene ring.

Elucidation of Reaction Mechanisms Involving this compound

A thorough understanding of a compound's reactivity requires detailed mechanistic studies. For this compound, this involves a multi-faceted approach to map out the energetic landscape of its chemical transformations.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on how reaction rates change with varying concentrations of reactants, catalysts, and temperature. For a hypothetical electrophilic substitution reaction on this compound, one could determine the rate law to understand the molecularity of the rate-determining step.

For instance, if the reaction follows a second-order rate law, Rate = k[this compound][Electrophile], it would suggest a bimolecular rate-determining step. The activation energy (Ea) and pre-exponential factor (A) can be determined from the temperature dependence of the rate constant, as described by the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for an Electrophilic Aromatic Substitution Reaction

| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Modern spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time and for detecting transient intermediates. Techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to track the disappearance of reactants and the appearance of products. For example, changes in the UV-Vis spectrum could indicate the formation of a colored intermediate, such as a sigma complex (Wheland intermediate) during an electrophilic aromatic substitution reaction.

In-situ NMR spectroscopy can provide detailed structural information about intermediates that are present in sufficient concentration. The detection and characterization of such species provide direct evidence for a proposed reaction pathway.

Table 2: Potential Spectroscopic Shifts for Intermediate Detection

| Species | Key Spectroscopic Feature | Technique |

| This compound | Characteristic ¹H NMR signals for thiophene protons | ¹H NMR |

| Sigma Complex Intermediate | Downfield shift of sp³-hybridized proton on thiophene ring | ¹H NMR |

| Product | Appearance of new signals corresponding to the substituted product | ¹H NMR, ¹³C NMR |

This table illustrates the types of spectroscopic changes that might be observed.

Postulated Transition States and Reaction Coordinate Analysis

Computational chemistry provides powerful tools for modeling reaction mechanisms, including the structures and energies of transition states. For a reaction involving this compound, density functional theory (DFT) calculations can be used to map the potential energy surface and identify the lowest energy pathway from reactants to products.

The analysis of the transition state geometry can reveal the key bond-forming and bond-breaking events. For example, in an electrophilic attack, the transition state would likely show a partially formed bond between the electrophile and a carbon atom of the thiophene ring, and a partial positive charge delocalized over the ring. The calculated activation barrier from such an analysis can be compared with the experimentally determined activation energy to validate the proposed mechanism. This computational insight is critical for understanding the intricate details of the reaction at a molecular level.

Derivatization Strategies and Scaffold Modification of 2 Methoxythiophene 3 Sulfonamide

Rational Design Principles for Derivatizing the 2-Methoxythiophene-3-sulfonamide Scaffold

The derivatization of the this compound scaffold is guided by established principles of medicinal chemistry to enhance its therapeutic potential. A primary approach is structure-based drug design , where the three-dimensional structure of a biological target is used to design molecules that can bind with high affinity and selectivity. This often involves computational methods like molecular docking to predict how different derivatives will interact with the target protein.

Another core principle is the systematic exploration of structure-activity relationships (SAR) . By making incremental changes to the molecule and assessing the impact on biological activity, researchers can identify the key chemical features responsible for its effects. This iterative process allows for the refinement of the scaffold to improve potency and reduce off-target effects.

Isosteric and bioisosteric replacement is also a commonly employed strategy. This involves substituting atoms or groups of atoms with others that have similar electronic or steric properties. The goal is to improve the compound's "drug-like" properties, such as solubility, metabolic stability, and oral bioavailability, without compromising its biological activity. For instance, the thiophene (B33073) ring might be replaced with other five-membered heterocycles to modulate its pharmacokinetic profile.

Systematic Chemical Modification of the Sulfonamide Nitrogen

The sulfonamide functional group is a cornerstone of many successful drugs and offers a synthetically accessible point for modification in the this compound structure.

The hydrogen atoms on the sulfonamide nitrogen can be readily substituted to introduce a wide variety of chemical moieties.

N-Alkylation: The introduction of alkyl groups of varying size and branching can modulate the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

N-Arylation: The attachment of aromatic or heteroaromatic rings can introduce new binding interactions with the target protein, such as π-stacking, potentially leading to increased potency.

N-Heterocyclization: Incorporating the sulfonamide nitrogen into a heterocyclic ring system can constrain the conformation of the side chain. This can lead to a more favorable interaction with the binding site and improve selectivity.

| Modification | Reagents | Potential Impact |

| N-Alkylation | Alkyl halide, base | Modulates lipophilicity and steric bulk |

| N-Arylation | Aryl halide, palladium catalyst | Introduces potential for π-stacking interactions |

| N-Heterocyclization | Dihaloalkane, base | Constrains conformation, introduces new interaction points |

While less common, the sulfonamide itself can be further modified. The formation of sulfonamide esters or sulfonamides (N-acylsulfonamides) can alter the electronic properties and hydrogen bonding capacity of the sulfonamide group. These derivatives can also serve as prodrugs, which are inactive compounds that are converted to the active form in the body.

Functionalization of the Thiophene Ring in this compound Derivatives

The thiophene ring provides additional opportunities for structural diversification to fine-tune the biological activity of the this compound scaffold.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, both the methoxy (B1213986) and the sulfonamide groups can direct a strong base (typically an organolithium reagent) to remove a proton from an adjacent carbon atom on the thiophene ring. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents at specific positions. This allows for precise control over the substitution pattern on the thiophene ring.

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules. To utilize these methods, the this compound scaffold must first be halogenated. The resulting halo-derivatives can then participate in a variety of cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, typically to introduce aryl or heteroaryl groups.

Stille Coupling: Reaction with an organostannane reagent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl substituents.

These methods provide a versatile toolkit for introducing a vast array of chemical functionalities onto the thiophene ring, thereby enabling a comprehensive exploration of the chemical space around the this compound core.

| Reaction | Reactant | Introduced Substituent |

| Suzuki Coupling | Boronic acid/ester | Aryl, heteroaryl |

| Stille Coupling | Organostannane | Various organic groups |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

Halogenation and Subsequent Transformations

The thiophene ring is susceptible to electrophilic substitution, with halogenation being a fundamental transformation. The halogenation of thiophene and its derivatives occurs readily, often at room temperature and can even proceed rapidly at lower temperatures such as -30°C in the dark. iust.ac.ir The rate of halogenation for thiophene is significantly higher than that of benzene (B151609). iust.ac.ir For this compound, the positions on the thiophene ring available for substitution are the 4- and 5-positions. The directing effects of the methoxy and sulfonamide groups will influence the regioselectivity of the halogenation.

Controlled reaction conditions are essential to achieve mono-halogenation, as multiple substitutions can occur easily. iust.ac.ir Various reagents can be employed for halogenation, including N-halosuccinimides (e.g., N-bromosuccinimide and N-iodosuccinimide) which are commonly used for the selective bromination and iodination of alkylthiophenes. jcu.edu.au For instance, the use of N-iodosuccinimide in acetic acid has been reported for the iodination of 3-alkylthiophenes. jcu.edu.au Another approach involves the use of potassium permanganate and a chloride source in a two-phase system to generate chlorine in situ for the chlorination of thiophene. researchgate.net

Once introduced, the halogen atom serves as a versatile handle for a variety of subsequent transformations, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the halogenated this compound scaffold.

Common cross-coupling reactions applicable to halo-thiophenes include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-thiophene with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds. jcu.edu.au

Stille Coupling: In this reaction, the halo-thiophene is coupled with an organotin compound, also catalyzed by palladium.

Kumada Coupling: This involves the reaction of the halo-thiophene with a Grignard reagent, typically catalyzed by nickel or palladium complexes. jcu.edu.au

These cross-coupling strategies pave the way for the synthesis of complex molecules with diverse functionalities attached to the thiophene core.

Chemical Transformations of the Methoxy Group

The methoxy group at the 2-position of the thiophene ring is another key site for chemical modification, offering opportunities for demethylation and the introduction of more complex alkoxy or aryloxy moieties.

Demethylation of the methoxy group to reveal a hydroxyl group can be a critical step in the synthesis of certain derivatives. This transformation can be challenging, and the choice of reagent is crucial to avoid unwanted side reactions. Common demethylating agents include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (AlCl₃).

Following demethylation, the resulting hydroxyl group can be re-alkylated or acylated to introduce a variety of new functionalities.

Alkoxy exchange reactions provide a more direct route to modify the substituent at the 2-position. This can be achieved through an acid-catalyzed reaction with a different alcohol. For example, a similar transformation has been reported for 3-methoxythiophene, which was reacted with (S)-(-)-2-methyl-1-butanol in the presence of a catalytic amount of p-toluenesulfonic acid to yield the corresponding chiral alkoxy-substituted thiophene. nih.gov This suggests that a similar strategy could be employed for this compound to introduce a range of different alkoxy groups.

The introduction of chirality can be a significant modification, particularly for applications in medicinal chemistry and materials science. One approach to introduce chirality is through the incorporation of chiral alkoxy analogues in place of the methoxy group. As mentioned, an acid-catalyzed reaction with a chiral alcohol can be a viable method for this transformation. nih.gov The synthesis of polythiophenes bearing a myrtanoxy group as a chiral side chain has also been reported, highlighting the interest in chiral alkoxy-substituted thiophenes. tandfonline.com

By employing enantiomerically pure alcohols in an alkoxy exchange reaction, it is possible to synthesize chiral derivatives of this compound. These chiral analogues can exhibit unique stereospecific interactions with biological targets or self-assemble into chiral supramolecular structures.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold can serve as a fundamental building block for the construction of larger and more complex molecular architectures, including oligomers, polymers, and macrocycles.

Thiophene-based oligomers and polymers are a well-studied class of materials with interesting electronic and optical properties. rsc.orgresearchgate.net The this compound unit can be incorporated into such structures through various polymerization techniques.

If the thiophene ring is functionalized with appropriate reactive groups (e.g., halogens or boronic esters), it can undergo step-growth polymerization via cross-coupling reactions like Suzuki or Stille coupling. This would lead to the formation of well-defined oligomers or polymers where the this compound moiety is part of the conjugated backbone. Thiophene-based trimers, for example, are versatile building blocks for the preparation of functional polymers. nih.gov

Alternatively, if a polymerizable group is attached to the sulfonamide or introduced via modification of the methoxy group, the scaffold can act as a side chain on a polymer backbone. For instance, thiophene end-functionalized oligo-(D,L-lactide) has been synthesized as an electroactive macromonomer for creating "hairy-rod" type conjugated polymers. mdpi.com

The properties of the resulting oligomers and polymers would be influenced by the presence of the methoxy and sulfonamide groups, which can affect the electronic nature of the thiophene ring and the intermolecular interactions between polymer chains.

Macrocycles are cyclic molecules that are of significant interest in various fields, including drug discovery and materials science. mdpi.com The this compound scaffold can be incorporated into macrocyclic structures through reactions that form a cyclic backbone. This could be achieved by synthesizing a linear precursor containing two or more this compound units with reactive termini that can be cyclized. Thiophene-based macrocycles have been synthesized and investigated for their potential in optoelectronic applications. rsc.org

The sulfonamide group, with its hydrogen bond donor and acceptor capabilities, can play a crucial role in directing the formation of supramolecular assemblies. Supramolecular self-assembly of thiophene derivatives can lead to the formation of well-ordered nanostructures like nanowires and 2-D crystals. nih.gov The interplay between the chemical structure of thiophene-based molecules and their supramolecular organization is a key area of research. rsc.org The presence of both a methoxy and a sulfonamide group on the thiophene ring could lead to unique packing arrangements and intermolecular interactions, influencing the morphology and properties of the resulting supramolecular materials.

Advanced Structural Characterization and Conformational Analysis of 2 Methoxythiophene 3 Sulfonamide

X-ray Crystallographic Studies of 2-Methoxythiophene-3-sulfonamide and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. While a crystal structure for this compound is not publicly available, we can predict its key structural features by examining data from analogous compounds, such as substituted thiophenes and sulfonamides. For instance, the crystal structure of methyl-3-aminothiophene-2-carboxylate reveals significant insights into the intermolecular interactions that can be expected. mdpi.com

The crystal packing of this compound would be significantly influenced by hydrogen bonding. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). It is anticipated that the primary intermolecular interaction would be the formation of hydrogen-bonded dimers or chains. For instance, in many sulfonamide crystal structures, the N-H group of one molecule forms a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. biointerfaceresearch.com This often results in the formation of a characteristic R²₂(8) ring motif if a dimeric structure is formed. nih.gov

The precise bond lengths and angles of this compound can be estimated by comparison with known structures. The thiophene (B33073) ring is expected to be largely planar. The C-S bond lengths within the thiophene ring are typically in the range of 1.71-1.74 Å. mdpi.com The C-C bonds will exhibit some degree of bond fixation, with C=C double bonds being shorter than C-C single bonds.

The geometry around the sulfur atom of the sulfonamide group is expected to be tetrahedral. The S=O bond lengths are anticipated to be short, around 1.43 Å, indicative of a high degree of double bond character. The S-N bond length is typically around 1.63 Å, and the S-C bond connecting the sulfonamide group to the thiophene ring would be approximately 1.77 Å.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S (thiophene) | 1.71 - 1.74 |

| C=C (thiophene) | 1.36 - 1.38 |

| C-C (thiophene) | 1.41 - 1.43 |

| C-O (methoxy) | 1.35 - 1.37 |

| O-CH₃ (methoxy) | 1.42 - 1.44 |

| S=O (sulfonamide) | ~1.43 |

| S-N (sulfonamide) | ~1.63 |

| S-C (sulfonamide) | ~1.77 |

| **Bond Angles (°) ** | |

| C-S-C (thiophene) | ~92 |

| O-S-O (sulfonamide) | ~120 |

| N-S-C (sulfonamide) | ~107 |

Note: These values are estimates based on data from structurally related compounds.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.govresearchgate.netnih.gov The different crystal forms, or polymorphs, can exhibit distinct physical properties. The conformational flexibility of the sulfonamide group and the potential for different hydrogen bonding motifs make it highly probable that this compound could exhibit polymorphism. Different polymorphs could arise from variations in the hydrogen-bonding network or different stacking arrangements of the thiophene rings.

Co-crystallization is another important aspect of the solid-state chemistry of sulfonamides. rsc.org By co-crystallizing a sulfonamide with another molecule (a co-former), it is possible to form a new crystalline solid with tailored properties. Given the hydrogen bonding capabilities of the sulfonamide group in this compound, it would be a prime candidate for co-crystallization studies with a variety of co-formers, such as carboxylic acids or other heterocycles. iosrjournals.org

Spectroscopic Elucidation of this compound Structure in Solution

Spectroscopic techniques are invaluable for determining the structure of molecules in solution and for providing information that is complementary to solid-state crystallographic data.

¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the molecular structure of this compound in solution.

In the ¹H NMR spectrum, the protons on the thiophene ring would appear as doublets in the aromatic region (typically 6.5-8.0 ppm). The coupling constants between these protons would be characteristic of their relative positions on the thiophene ring. The methoxy (B1213986) group would give rise to a singlet at around 3.8-4.0 ppm. The N-H proton of the sulfonamide group would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, five distinct signals would be expected for the five carbon atoms of the 2-methoxythiophene (B42098) moiety. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group. The carbon attached to the methoxy group would be significantly shielded, appearing at a higher field, while the carbon attached to the sulfonamide group would be deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 7.0 - 7.5 (d) | 120 - 130 |

| Thiophene H-5 | 7.5 - 8.0 (d) | 125 - 135 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55 - 60 |

| Sulfonamide (-NH₂) | Variable (br s) | - |

| Thiophene C-2 | - | 155 - 165 |

| Thiophene C-3 | - | 130 - 140 |

| Thiophene C-4 | - | 120 - 130 |

| Thiophene C-5 | - | 125 - 135 |

Note: These are estimated chemical shift ranges and are dependent on the solvent used. (d) = doublet, (s) = singlet, (br s) = broad singlet.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group are expected to appear in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to two strong bands, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹. The vibrations of the thiophene ring, including C-H, C=C, and C-S stretching, would appear in the fingerprint region (below 1600 cm⁻¹). iosrjournals.orgresearchgate.net

Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, such as the symmetric S=O stretch and the ring breathing mode of the thiophene, are often more intense in the Raman spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium (IR) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium (IR, Raman) |

| C-H Stretch (Methoxy) | 2850 - 2950 | Medium (IR, Raman) |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong (IR) |

| S=O Symmetric Stretch | 1140 - 1180 | Strong (IR), Medium (Raman) |

| C-O Stretch (Methoxy) | 1230 - 1270 | Strong (IR) |

| Thiophene Ring Vibrations | 1400 - 1600 | Medium (IR, Raman) |

| C-S Stretch (Thiophene) | 600 - 800 | Medium-Weak (IR, Raman) |

Note: These are general ranges and the exact frequencies will depend on the molecular environment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the fragmentation pathways of organic molecules, providing precise mass measurements that allow for the confident assignment of elemental compositions to fragment ions. While specific high-resolution mass spectral data for this compound is not extensively documented in publicly available literature, a plausible fragmentation pathway can be postulated based on the known fragmentation patterns of aromatic sulfonamides and thiophene derivatives. nih.govnih.govresearchgate.net

Upon ionization in a mass spectrometer, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be subjected to collision-induced dissociation (CID). The fragmentation cascade is likely to be initiated by the cleavage of the relatively weak bonds within the molecule.

A primary fragmentation route for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of approximately 63.9619 u. nih.gov This process often occurs through a rearrangement mechanism. For this compound, this would lead to a significant fragment ion.

Another probable fragmentation involves the cleavage of the C-S bond of the sulfonamide group or the S-N bond. The thiophene ring itself can also undergo characteristic fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the thiophene ring.

A proposed fragmentation pathway is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | A rearranged ion resulting from the extrusion of sulfur dioxide. |

| [M+H]⁺ | [M+H - •CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| [M+H]⁺ | [C₅H₅OS]⁺ | H₂NSO₂ | Cleavage of the C-S bond of the sulfonamide group. |

| [M+H]⁺ | [C₄H₄S(OCH₃)]⁺ | SO₂NH₂ | Loss of the sulfonamide group. |

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation of this compound Note: The m/z values are theoretical and would require experimental verification via HRMS.

Conformational Landscape and Tautomeric Considerations of this compound

The three-dimensional structure and the potential for tautomerism are critical factors influencing the biological activity of a molecule. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for exploring these aspects.

Identification of Preferred Conformational States and Energy Barriers to Interconversion

Computational studies on related 2-methoxythiophene have indicated that the orientation of the methoxy group can lead to different stable conformers. Similarly, the sulfonamide group can adopt various conformations. The preferred conformational states will be those that minimize steric hindrance and optimize electronic interactions, such as intramolecular hydrogen bonding between the sulfonamide protons and the methoxy oxygen.

| Dihedral Angle | Description | Expected Conformational Influence |

| C2-C3-S-N | Rotation around the C-S bond of the sulfonamide. | Influences the orientation of the sulfonamide group relative to the thiophene ring. |

| C3-S-N-H | Rotation around the S-N bond. | Determines the position of the sulfonamide protons. |

| C1-C2-O-C(methoxy) | Rotation of the methoxy group. | Affects the overall shape and potential for intramolecular interactions. |

Table 2: Key Dihedral Angles Governing the Conformational Landscape of this compound

Exploration of Potential Tautomeric Forms and Their Relative Thermodynamic Stabilities

Sulfonamides can exhibit tautomerism, existing in equilibrium between the sulfonamide and the less common sulfonylimine forms. For this compound, two primary tautomeric forms can be considered: the amide form and the imidic acid form.

Computational studies on other sulfonamides have generally shown that the amide form is thermodynamically more stable than the imidic acid tautomer. The relative stability is influenced by factors such as the electronic nature of the substituents and the potential for intramolecular hydrogen bonding. In the case of this compound, the electron-donating methoxy group on the thiophene ring could influence the tautomeric equilibrium.

A thorough computational analysis using DFT methods would be required to accurately predict the relative thermodynamic stabilities of these tautomers and the energy barrier for their interconversion. Such studies would involve geometry optimization of each tautomer followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain their zero-point vibrational energies and thermal corrections.

| Tautomeric Form | Description | Expected Relative Stability |

| Sulfonamide (Amide) | The common form with a nitrogen-hydrogen bond. | Generally the more stable tautomer. |

| Sulfonylimine (Imidic Acid) | A less common form with a nitrogen-double bond to sulfur and a hydroxyl group. | Generally less stable than the amide form. |

Table 3: Potential Tautomeric Forms of this compound

Computational and Theoretical Investigations of 2 Methoxythiophene 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These methods model the electron density to derive information about geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For 2-Methoxythiophene-3-sulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would predict key structural parameters. mdpi.commdpi.com These parameters include the bond lengths between atoms (e.g., C-S, S-N, S-O), the bond angles defining the molecular shape, and the dihedral angles describing the rotation around single bonds, such as the orientation of the methoxy (B1213986) and sulfonamide groups relative to the thiophene (B33073) ring. mdpi.comumich.edu

In a study on various thiophene sulfonamide derivatives, DFT calculations have shown that the bond angles within the thiophene ring are typically around 110-112°, while the O=S=O angle in the sulfonamide group is approximately 120-123°. mdpi.com Similar calculations for this compound would yield a detailed picture of its low-energy conformation.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| Thiophene C=C Bond Length | ~1.37 Å |

| Thiophene C-S Bond Length | ~1.72 Å |

| Sulfonamide S=O Bond Length | ~1.44 Å |

| Sulfonamide S-N Bond Length | ~1.64 Å |

| O=S=O Bond Angle | ~121° |

| C-S-N Bond Angle | ~107° |

| Note: These values are illustrative and based on typical results for similar thiophene sulfonamides. Actual values would be derived from a specific DFT calculation. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comsemanticscholar.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring and the methoxy group, which are strong electron-donating moieties. researchgate.netresearchgate.net Conversely, the LUMO would likely be centered on the electron-withdrawing sulfonamide group. researchgate.net FMO analysis provides a map of where the molecule is most likely to interact with electrophiles (at the HOMO sites) and nucleophiles (at the LUMO sites). acs.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. semanticscholar.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.50 | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.85 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Indicator of chemical stability and reactivity mdpi.com |

| Ionization Potential (I) | -EHOMO | 6.50 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.85 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 | Resistance to change in electron distribution researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | 4.175 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 3.74 | Propensity to accept electrons researchgate.net |

| Note: These values are illustrative examples based on studies of similar compounds. mdpi.comsemanticscholar.org |

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It is mapped onto the electron density surface and color-coded to indicate different electrostatic potential values. Red regions signify areas of high electron density and negative potential (e.g., around the oxygen atoms of the sulfonamide group), which are susceptible to electrophilic attack. researchgate.netmdpi.com Blue regions indicate areas of low electron density and positive potential (e.g., around the hydrogen atoms of the sulfonamide amine), which are prone to nucleophilic attack. mdpi.comacs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule behaves in a dynamic environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (such as water or organic solvents). These simulations can reveal how solvent polarity affects conformational preferences. For instance, in polar solvents, conformations that maximize the exposure of polar groups (like the sulfonamide) to the solvent may be favored. umich.edu A study on an aromatic sulfonamide showed that the preference for syn or anti conformations could be inverted by changing from a low-polarity to a high-polarity solvent. umich.edu MD simulations would allow for the exploration of the rotational freedom around the C-S and C-O bonds and determine the most stable rotamers in different solvent environments. mdpi.com

Theoretical Insights into Molecular Recognition (without biological context)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. MD simulations are a key tool for studying these phenomena. peerj.comresearchgate.net In a non-biological context, this could involve simulating the interaction of this compound with a surface or another small molecule.

By calculating the interaction energies (composed of van der Waals and electrostatic components), MD simulations can identify the preferred binding modes and orientations. peerj.com For example, simulations could model the self-association of this compound molecules, predicting how they might form dimers or larger aggregates in solution. The analysis would focus on identifying the key intermolecular interactions, such as hydrogen bonds between the sulfonamide groups or π-π stacking of the thiophene rings, that stabilize such complexes. These theoretical insights are fundamental to understanding the physicochemical behavior of the compound in condensed phases. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data and providing a deeper understanding of its structure and bonding.

Ab Initio and DFT Calculations for NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly ab initio and Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts with increasing accuracy. nih.govrug.nl These calculations provide theoretical values for the nuclear magnetic shielding tensors of atoms within a molecule, which are then converted to chemical shifts.

The general workflow involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of this compound. This is typically achieved through geometry optimization calculations using a chosen level of theory and basis set, such as B3LYP/6-31G(d). nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. nih.govnih.gov

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies have shown that different functionals and basis sets can yield varying degrees of accuracy for predicting ¹H and ¹³C chemical shifts. nih.gov Combining DFT-calculated shielding tensors with machine learning models has also emerged as a powerful strategy to enhance prediction accuracy. nih.gov

Below is a hypothetical table illustrating the kind of data that can be generated from such calculations for this compound. The specific values would require dedicated computational runs.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) - B3LYP/6-31G(d) | Predicted Chemical Shift (ppm) - ωB97X-D/cc-pVDZ |

|---|---|---|

| C2 | 160.5 | 161.2 |

| C3 | 115.8 | 116.5 |

| C4 | 125.1 | 125.9 |

| C5 | 110.3 | 111.0 |

| OCH₃ | 60.2 | 60.8 |

| H4 | 7.25 | 7.30 |

| H5 | 6.90 | 6.95 |

| OCH₃-H | 3.95 | 4.01 |

Note: These values are illustrative and would need to be confirmed by actual calculations.

Vibrational Frequency Calculations for IR and Raman Band Assignments

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.govnih.gov These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. nih.gov

The process typically involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Vibrational Mode Analysis: The calculation yields a set of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration.

Spectral Simulation: The calculated frequencies and intensities can be used to generate a theoretical IR and Raman spectrum. nih.gov

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies. nih.gov The Potential Energy Distribution (PED) analysis can also be performed to provide a detailed description of the contribution of each internal coordinate to a given normal mode. nih.govnih.gov

A hypothetical table of calculated vibrational frequencies for this compound is presented below.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

|---|---|---|---|---|

| 3450 | 3312 | High | Low | N-H symmetric stretch (95%) |

| 3350 | 3216 | High | Low | N-H asymmetric stretch (96%) |

| 3105 | 2981 | Medium | Medium | C-H stretch (thiophene ring) (98%) |

| 2980 | 2861 | Medium | High | C-H stretch (methoxy) (97%) |

| 1580 | 1517 | High | Medium | C=C stretch (thiophene ring) (85%) |

| 1330 | 1277 | Very High | Low | S=O asymmetric stretch (90%) |

| 1160 | 1114 | Very High | Medium | S=O symmetric stretch (88%) |

| 1250 | 1200 | High | Medium | C-O stretch (methoxy) (75%) |

Note: These values are illustrative and require specific computational studies for verification.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its reactivity and designing new synthetic routes. Computational chemistry provides the tools to model reaction pathways and analyze the high-energy transition states that govern reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations to Trace Reaction Pathways

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state of a reaction to its reactants and products on the potential energy surface. uni-muenchen.demdpi.comrowansci.com IRC calculations are essential for verifying that a calculated transition state structure indeed connects the desired reactants and products and for gaining a detailed understanding of the reaction mechanism. rowansci.comscm.com

The IRC calculation starts from the optimized geometry of a transition state and proceeds downhill in both the forward and reverse directions along the reaction path. rowansci.comscm.com This traces the geometric and energetic changes as the molecule transforms from reactants to products through the transition state. mdpi.com Analysis of the IRC path can reveal important details about the reaction, such as the sequence of bond-breaking and bond-forming events. mdpi.commissouri.edu

Elucidation of Catalytic Mechanisms (General theoretical principles)

Theoretical methods are instrumental in elucidating the mechanisms of catalyzed reactions, including those that might involve sulfonamide-containing compounds. researchgate.net While specific catalytic reactions involving this compound are not detailed in the provided search results, general principles can be applied.

Computational studies of catalytic cycles typically involve:

Identification of Intermediates and Transition States: All stable intermediates and transition states along the proposed catalytic cycle are located and their geometries optimized.

Energy Profile Calculation: The relative energies of all species are calculated to construct an energy profile for the entire catalytic cycle. This helps to identify the rate-determining step.

Analysis of Catalyst-Substrate Interactions: The nature of the interactions between the catalyst and the substrate (in this case, this compound or its derivatives) can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

For instance, in the context of sulfonamide synthesis, computational studies have been used to elucidate the mechanism of electrochemical oxidative coupling of amines and thiols. acs.org Similarly, DFT calculations have been employed to understand the degradation mechanisms of sulfonamides catalyzed by titanium dioxide. researchgate.net These studies provide a framework for how the catalytic mechanisms involving this compound could be investigated theoretically.

Role of 2 Methoxythiophene 3 Sulfonamide As a Synthetic Intermediate and Chemical Probe

Utilization of 2-Methoxythiophene-3-sulfonamide in the Synthesis of Advanced Organic Molecules

While direct applications of this compound are not detailed in existing literature, the functionalities present in the molecule allow for theoretical exploration of its roles as a precursor in complex synthetic pathways.

Chiral auxiliaries are crucial in organic synthesis for controlling the stereochemical outcome of a reaction. youtube.com They are chiral compounds that are temporarily incorporated into a non-chiral substrate, directing the reaction to form a specific stereoisomer before being removed for potential recycling. youtube.com

Although no studies have been published on the use of this compound as a chiral auxiliary, its structure contains elements that are common in such molecules. Conceptually, the sulfonamide group could be derivatized to create a chiral environment. For instance, reaction with a chiral amine or alcohol could yield a chiral sulfonamide or sultam-like structure. The thiophene (B33073) ring itself can act as a rigid scaffold, holding the chiral information in a fixed orientation to influence the approach of reagents to the substrate. The development of enantiomerically pure sulfinimines from aldehydes and a chiral sulfinate serves as an example of how sulfur-based functional groups can be pivotal in asymmetric synthesis. nih.gov

Thiophene rings are valuable four-carbon building blocks in organic synthesis and are considered bioisosteres of benzene (B151609) rings, making them important in medicinal chemistry. researchgate.netderpharmachemica.com Thiophene S,S-dioxides (TDOs) have demonstrated utility as modular building blocks in asymmetric cycloaddition reactions for the streamlined synthesis of complex polycyclic frameworks, such as the Strychnos alkaloids. chemrxiv.org

Theoretically, this compound could serve as a strategic building block. The methoxy (B1213986) and sulfonamide groups offer sites for further chemical modification, while the thiophene ring can be incorporated into a larger molecular architecture. For example, the thiophene ring could undergo cycloaddition reactions, similar to TDOs, or be functionalized through metal-catalyzed cross-coupling reactions to construct the core of a complex natural product. chemrxiv.org

Conceptual Applications of this compound as a Ligand Scaffold in Catalysis Research

The design of ligands is central to the development of new metal catalysts. Thiophene derivatives are widely used in coordination chemistry and material science. mdpi.com The presence of sulfur and nitrogen atoms in this compound makes it a candidate for investigation as a ligand scaffold.

Ligands derived from thiophene are of significant interest. nih.govnih.gov The sulfonamide group, in particular, is known for its ability to chelate metal ions. nih.gov Conceptually, this compound could act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thiophene ring and one of the oxygen atoms or the nitrogen atom of the sulfonamide group.

The synthesis of such ligands would likely involve the reaction of this compound with a suitable metal precursor. The properties of the resulting metal complex, such as its geometry and stability, would depend on the nature of the metal and the reaction conditions. Research on thiophene Schiff base ligands, which act as tridentate ligands coordinating through the thiophene sulfur, azomethine nitrogen, and another donor group, provides a blueprint for how thiophene-based compounds can form stable metal complexes. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules and their metal complexes. mdpi.comnih.gov A theoretical analysis of thiophene sulfonamide derivatives has shown that their electronic properties, such as the HOMO-LUMO energy gap, can be tuned by changing the substituents on the thiophene ring. mdpi.comresearchgate.net This energy gap is crucial as it influences the stability and reactivity of the molecule, including its potential nonlinear optical (NLO) response. mdpi.comresearchgate.net

For a hypothetical metal complex of this compound, DFT calculations could predict:

Coordination Geometry: The most stable arrangement of the ligand around the metal center.

Bonding Interactions: The nature and strength of the bonds between the ligand and the metal. mdpi.com

Electronic Structure: The distribution of electrons within the complex, which is key to its potential catalytic activity.

These theoretical insights can guide the rational design of new catalysts for specific chemical transformations, such as phase-transfer catalysis where sulfonamide groups have been shown to be effective. mdpi.com

Exploration of this compound in Advanced Material Science Research

Thiophene-based polymers are a cornerstone of modern material science, with applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The key to their function is the conjugated π-electron system of the polythiophene backbone. numberanalytics.com

While this compound itself is a small molecule, it could be used as a monomer or a functional additive in polymer science. The sulfonamide group could enhance solubility or intermolecular interactions within a polymer matrix. Furthermore, certain thiophene derivatives have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC), where they can absorb UV radiation and dissipate the energy, preventing degradation of the material. researchgate.net The specific electronic properties conferred by the methoxy and sulfonamide groups on the thiophene ring in this compound suggest it could be a candidate for similar applications, although no specific research has been published to date.

Precursors for the Development of Functional Organic Materials

The unique substitution pattern of this compound, featuring both an electron-donating methoxy group and an electron-withdrawing sulfonamide group, positions it as a promising, albeit underexplored, building block for a variety of functional organic materials. These materials, including conductive polymers and metal-organic frameworks (MOFs), are at the forefront of materials science research due to their potential applications in electronics, sensing, and catalysis.

While direct polymerization of this compound has not been extensively documented in the literature, the principles of polythiophene chemistry suggest its potential as a monomer. The thiophene ring is a well-established component of conductive polymers, and its properties can be finely tuned through functionalization. massey.ac.nz The methoxy group at the 2-position is known to increase the electron density of the thiophene ring, which generally facilitates electropolymerization and can enhance the stability of the resulting polymer. Conversely, the sulfonamide group at the 3-position can influence the polymer's solubility, processability, and potential for post-polymerization modification.

The synthesis of polythiophenes bearing functional groups is a mature field, with various methods available for polymerization. For instance, the polymerization of styryl-terthiophenes with alkoxy functionalities has been shown to produce soluble and stable polymeric materials. massey.ac.nz It is conceivable that this compound could be similarly polymerized, either through oxidative chemical or electrochemical methods, to yield a functionalized polythiophene. The resulting polymer would possess a unique electronic structure arising from the interplay of the donor and acceptor substituents.

In the realm of metal-organic frameworks, the sulfonamide group of this compound offers a potential coordination site for metal ions. MOFs are crystalline materials constructed from metal nodes and organic linkers, and their properties are highly dependent on the nature of these components. Thiophene-based linkers have been successfully incorporated into MOFs, and the resulting materials have shown promise in applications such as gas separation and catalysis. nih.govmdpi.com The sulfonamide group is known to coordinate with various metal centers, suggesting that this compound could act as a bifunctional linker, with the thiophene ring forming the backbone of the framework and the sulfonamide group providing additional coordination or reactive sites. The development of thiol and thioether-based MOFs has demonstrated the versatility of sulfur-containing linkers in creating robust and functional frameworks. rsc.org

Investigation of Theoretical Optoelectronic Properties Based on Molecular Structure

A computational study on a series of thiophene sulfonamide derivatives has shown that the nature and position of substituents have a profound impact on the electronic properties of the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO energy gap, are key determinants of a molecule's electronic behavior. The introduction of electron-donating groups, such as a methoxy group, is generally expected to raise the HOMO energy level, while electron-withdrawing groups, like a sulfonamide group, tend to lower the LUMO energy level. The combined effect of these two groups in this compound would likely result in a reduced HOMO-LUMO gap compared to unsubstituted thiophene, which could lead to a red-shift in its absorption spectrum.

The presence of both donor and acceptor groups on the thiophene ring suggests that this compound may exhibit intramolecular charge transfer (ICT) characteristics upon photoexcitation. This phenomenon is crucial for applications in nonlinear optics and as a component in donor-acceptor type materials for organic photovoltaics. taylorfrancis.com The investigation of thiophene-based donor-acceptor heterocycles has indeed revealed their potential for optoelectronic applications. taylorfrancis.com

A detailed DFT study of this compound would provide valuable insights into its optimized geometry, frontier molecular orbital energies, and simulated absorption spectra. Such a study would also allow for the calculation of important parameters like ionization potential, electron affinity, and reorganization energy, which are critical for assessing its potential as a material for organic field-effect transistors (OFETs) and organic solar cells (OSCs). The table below outlines the typical parameters that would be investigated in a computational study of this nature.

| Calculated Property | Significance |

| HOMO Energy | Relates to the electron-donating ability and ionization potential. |

| LUMO Energy | Relates to the electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap | Influences the electronic absorption and emission spectra. |

| Dipole Moment | Affects intermolecular interactions and solubility. |

| Polarizability | A measure of the molecule's response to an external electric field. |

| First Hyperpolarizability | Indicates the potential for nonlinear optical applications. |

By drawing parallels with existing research on substituted thiophenes and thiophene sulfonamides, it is evident that this compound holds significant promise as a versatile chemical intermediate for the development of advanced functional organic materials with tailored optoelectronic properties.

Future Perspectives and Emerging Research Directions for 2 Methoxythiophene 3 Sulfonamide

Identification of Unexplored Reactivity Pathways and Novel Functionalization Opportunities

The reactivity of the 2-Methoxythiophene-3-sulfonamide scaffold is ripe for exploration. The interplay between the methoxy (B1213986) and sulfonamide substituents offers opportunities for selective functionalization that are not present in less substituted thiophenes.

C-H Activation: A primary area for future investigation is the direct functionalization of the C-H bonds at the C4 and C5 positions of the thiophene (B33073) ring. Modern transition-metal-catalyzed C-H activation strategies could provide a direct and atom-economical route to novel derivatives. nih.govmdpi.comresearchgate.net For instance, catalyst-controlled regiodivergent reactions, which have been successfully applied to other 3-substituted thiophenes, could allow for the selective alkynylation or arylation of either the C2 or C5 position, although the existing methoxy group at C2 would direct focus to the C5 position. nih.gov The development of directing groups that can be temporarily installed on the sulfonamide nitrogen may also guide metal catalysts to functionalize the C4 position, a traditionally challenging site to modify. acs.org

Electrophilic and Nucleophilic Aromatic Substitution: While the general reactivity of thiophenes in electrophilic substitutions is well-known, the specific regiochemical outcomes for this compound are an area for detailed study. The combined directing effects of the C2-methoxy (ortho-, para-directing) and C3-sulfonamide (meta-directing) groups will likely favor electrophilic attack at the C5 position. Computational studies, such as Density Functional Theory (DFT), can predict and rationalize these outcomes. mdpi.com Conversely, the strong electron-withdrawing nature of the sulfonamide group may render the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the C2 or C5 position.

Sulfonamide Group Modification: The sulfonamide moiety itself is a handle for further functionalization. N-alkylation or N-arylation can introduce a wide range of substituents, creating libraries of compounds with diverse properties. researchgate.net These modifications can dramatically alter the molecule's steric and electronic properties, influencing its biological activity and physical characteristics.

| Potential Functionalization Site | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| C5-H Bond | C-H Arylation/Alkynylation | Palladium, Rhodium, or Iridium catalysts | Introduction of aryl or alkynyl groups |

| C4-H Bond | Directed C-H Functionalization | Transition-metal catalysts with a directing group on the sulfonamide | Functionalization at the C4 position |

| Thiophene Ring | Electrophilic Substitution | Halogenating agents, Nitrating/Sulfonating agents | Substitution primarily at the C5 position |

| Sulfonamide N-H | N-Alkylation/N-Arylation | Alkyl halides, Aryl boronic acids | Derivatization of the sulfonamide group |

| Methoxy Group | O-Dealkylation | Strong acids (e.g., BBr₃) | Formation of 2-hydroxythiophene-3-sulfonamide |

Integration of this compound into Cutting-Edge Synthetic Methodologies

The unique structure of this compound makes it an ideal candidate for incorporation into modern, efficient synthetic strategies. These methodologies promise to streamline the creation of complex molecules derived from this core scaffold.

Cross-Coupling Reactions: The thiophene ring can be readily halogenated, likely at the C5 position, to produce a precursor for a variety of cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could then be employed to forge new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.govresearchgate.net Nickel-catalyzed cross-couplings, which are effective for coupling sulfonamides with heteroaryl chlorides, present another powerful tool for derivatization. nih.gov

Photocatalysis and Flow Chemistry: Light-driven photocatalytic reactions offer mild and selective methods for bond formation. This compound or its derivatives could participate in photocatalytic C-H functionalization, cycloadditions, or cross-coupling reactions, often under conditions that are incompatible with traditional thermal methods. Furthermore, the integration of these reactions into continuous flow systems could enable safer, more efficient, and scalable production of derivatives.

Multicomponent Reactions (MCRs): The development of novel MCRs that incorporate this compound as a building block would be a significant advance. These reactions, which form multiple bonds in a single operation, offer a highly efficient pathway to complex molecular architectures from simple starting materials. researchgate.netnih.gov

Advanced Computational Modeling and Machine Learning Applications in its Discovery and Optimization

Computational chemistry and artificial intelligence are poised to revolutionize the exploration of this compound's potential.

DFT and Molecular Dynamics Simulations: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's structural and electronic properties. mdpi.comresearchgate.netnih.govnih.gov These studies can predict geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity and optical properties. mdpi.comresearchgate.net For instance, DFT can elucidate the preferred sites for electrophilic or nucleophilic attack and rationalize the outcomes of catalytic reactions. Molecular dynamics simulations can further explore the conformational landscape of the molecule and its derivatives and model their interactions with biological targets like enzymes or receptors. nih.gov

Machine Learning (ML) for Property Prediction and Drug Discovery: Machine learning models are increasingly used to accelerate drug discovery. nih.govtue.nlyoutube.comepa.gov By training algorithms on large datasets of known molecules, ML models can predict various properties for new compounds like derivatives of this compound. These properties can include biological activity against specific targets, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and even synthetic accessibility. youtube.com This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov A quantitative structure-property relationship (QSPR) analysis could establish correlations between topological features and physicochemical properties, guiding the rational design of new analogues. nih.gov

| Computational Tool | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectral properties. | Reactivity prediction, regioselectivity, reaction mechanism, interpretation of spectroscopic data. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions with other molecules (e.g., proteins, solvents). | Conformational preferences, binding modes, interaction energies with biological targets. nih.gov |

| Machine Learning (ML) | Prediction of biological activity, ADMET properties, and synthetic outcomes. | Prioritization of synthetic targets, identification of novel drug candidates, optimization of reaction conditions. nih.govtue.nl |

| QSPR Analysis | Correlation of molecular structure with physicochemical properties. | Guiding rational design of derivatives with desired properties. nih.gov |

Challenges and Opportunities in Scalable and Sustainable Synthesis of this compound

While the laboratory-scale synthesis of this compound may be achievable, scaling up production presents significant challenges and opportunities for innovation in green chemistry.

Challenges:

Reagent Toxicity and Waste: Classical methods for synthesizing thiophenes and sulfonamides can involve hazardous reagents and solvents. For example, the use of sulfonyl chlorides generates acidic byproducts, and many syntheses rely on volatile organic compounds (VOCs). ua.es

Purification: Separating the desired product from isomers and byproducts can be challenging and resource-intensive, particularly on a large scale.

Opportunities for Sustainable Synthesis:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or deep eutectic solvents (DES) is a key goal. ua.esrsc.org The use of DES has been shown to be effective for the synthesis of thioamides and could be adapted for thiophene synthesis. rsc.org

Catalytic Methods: Employing catalytic rather than stoichiometric reagents minimizes waste. This includes developing efficient transition-metal catalysts for C-H activation and cross-coupling that can be used at low loadings and ideally recycled. rsc.org

One-Pot and Telescoped Reactions: Designing synthetic routes where multiple transformations occur in a single reaction vessel ("one-pot") or where intermediates are passed directly from one reactor to another without isolation ("telescoping") can dramatically improve efficiency and reduce waste. mdpi.com

Alternative Reagent Sources: Research into sustainable sources for the key structural components is crucial. This includes using safer sulfur sources than elemental sulfur and developing alternatives to unstable sulfonyl chlorides for creating the sulfonamide group, such as processes starting from nitro compounds and sodium metabisulfite. ua.es

Potential for Derivatization Towards Novel Chemically Interesting Scaffolds and Architectures